Thccc

Description

Structure

3D Structure

Properties

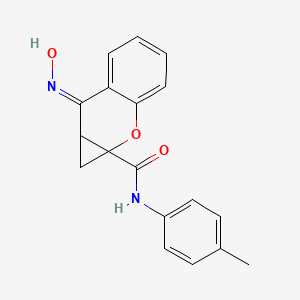

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

(7Z)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |

InChI |

InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16+ |

InChI Key |

VKCTUZKPBYSTDW-CAPFRKAQSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N/O)/C4=CC=CC=C4O3 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

THCCC; |

Origin of Product |

United States |

Foundational & Exploratory

Investigating Risk Factors for Cirrhosis in the THCCC Cohort: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key risk factors for cirrhosis as identified within the Texas Hepatocellular Carcinoma Consortium (THCCC) cohort. The this compound is a large, prospective, multi-center cohort study of adult patients with cirrhosis in Texas, a region with a high burden of liver disease and hepatocellular carcinoma (HCC). This document provides a detailed overview of the cohort's characteristics, the methodologies used to assess risk factors, and a summary of the significant findings to date. The primary focus is on the factors contributing to the development of cirrhosis, providing a valuable resource for researchers and professionals in the field of hepatology and drug development.

Introduction to the this compound Cohort

The Texas Hepatocellular Carcinoma Consortium (this compound) was established to investigate risk factors for hepatocellular carcinoma (HCC) and to identify biomarkers for its early detection in patients with liver cirrhosis. Adult patients with cirrhosis are enrolled from multiple clinical centers across Texas. At enrollment and at each subsequent six-month follow-up visit, the study collects comprehensive data, including clinical history, risk factor questionnaires, liver imaging, laboratory results, and blood samples. The primary outcome of the cohort study is the development of HCC.

Key Risk Factors for Cirrhosis in the this compound Cohort

Analysis of the this compound cohort has revealed a contemporary landscape of cirrhosis etiologies, with significant contributions from viral hepatitis (both active and resolved), alcoholic liver disease, and non-alcoholic fatty liver disease (NAFLD). The distribution of these risk factors varies notably across different racial and ethnic groups within the cohort.

Data Presentation of Cirrhosis Risk Factors

The following tables summarize the quantitative data on the prevalence of major cirrhosis etiologies and the distribution of key demographic and metabolic risk factors within the this compound cohort.

| Cirrhosis Etiology | Prevalence in this compound Cohort (%) |

| Resolved Hepatitis C Virus (HCV) | 33.1% |

| Alcoholic Liver Disease | 30.6% |

| Non-alcoholic Fatty Liver Disease (NAFLD) | 23.3% |

| Active Hepatitis C Virus (HCV) | 16.1% |

| Active Hepatitis B Virus (HBV) | 2.5% |

| Risk Factor | Overall Prevalence in this compound Cohort (%) | Prevalence in NAFLD-Cirrhosis Patients (%) |

| Diabetes Mellitus | 43.4% | 55.5% |

| Overweight/Obesity (BMI ≥25 kg/m ²) | 79.1% | Not specified in detail for NAFLD subgroup, but a defining feature |

| Current Heavy Alcohol Use | 6.8% | Not applicable |

| Current Tobacco Smoking | >23.0% | Not specified |

| Demographic Characteristic | Distribution in this compound Cohort |

| Race/Ethnicity | |

| Non-Hispanic White | 49.6% |

| Hispanic | 27.8% |

| Non-Hispanic Black | 19.8% |

| Gender | |

| Male | 68.6% |

| Female | 31.4% |

| Age (Mean) | 60.0 years |

Note: Data is derived from publications on the harmonized this compound and Houston Veterans Administration Cirrhosis Surveillance Cohorts.

Experimental Protocols and Methodologies

The this compound study employs a range of standardized protocols for patient enrollment, data collection, and diagnosis.

Diagnosis of Cirrhosis

The diagnosis of cirrhosis in the this compound cohort is established based on one or more of the following criteria:

-

Liver Histology: Biopsy-proven cirrhosis.

-

Radiological Features: Imaging findings consistent with cirrhosis, such as a nodular liver surface, segmental volume redistribution, or signs of portal hypertension.

-

Liver Elastography: Transient elastography (e.g., FibroScan®) or magnetic resonance elastography (MRE) results indicative of advanced fibrosis or cirrhosis.

-

Serum Biomarkers: Non-invasive serum biomarker panels (e.g., FIB-4, APRI) in conjunction with clinical signs of chronic liver disease.

Assessment of Risk Factors

Risk factor data is collected through a combination of patient questionnaires and extraction from electronic medical records (EMR).

-

Alcohol and Tobacco Use: Detailed information on alcohol and tobacco consumption is gathered using standardized patient data collection forms. While the specific questionnaire is not publicly detailed, such assessments in cohort studies typically involve questions on the frequency, quantity, and duration of use, often aligning with instruments like the Alcohol Use Disorders Identification Test (AUDIT).

-

Metabolic Syndrome and its Components:

-

Diabetes Mellitus: Defined based on patient-reported history, use of anti-diabetic medications, or laboratory values (e.g., HbA1c, fasting blood glucose) from the EMR.

-

Obesity: Calculated from measured height and weight (Body Mass Index, BMI > 30 kg/m ²).

-

Dyslipidemia: Determined by patient-reported history, use of lipid-lowering medications, or abnormal lipid profiles in the EMR.

-

Hypertension: Based on patient-reported history, use of anti-hypertensive medications, or documented high blood pressure readings in the EMR.

-

Liver Biopsy and Histological Assessment

For patients who undergo a liver biopsy, the histological assessment of fibrosis is a key component. The standard procedure involves:

-

Sample Collection: A liver biopsy is obtained via a percutaneous, transjugular, or surgical approach.

-

Sample Processing: The tissue is fixed in formalin and embedded in paraffin.

-

Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphology and a connective tissue stain, most commonly Masson's trichrome, to visualize collagen and assess the degree of fibrosis.

-

Fibrosis Staging: A pathologist stages the degree of fibrosis using a semi-quantitative scoring system. A commonly used system is the METAVIR scoring system or a similar classification, which stages fibrosis on a scale from F0 (no fibrosis) to F4 (cirrhosis).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks and workflows relevant to the investigation of cirrhosis risk factors.

Caption: Workflow for Investigating Cirrhosis Risk Factors in the this compound.

Caption: Simplified Signaling Pathways in Different Cirrhosis Etiologies.

Caption: Standard Protocol for Liver Biopsy Histological Analysis.

Conclusion

The this compound cohort provides an invaluable resource for understanding the contemporary risk factors for cirrhosis in a diverse population. The data highlights a shift in the etiological landscape, with resolved HCV, alcoholic liver disease, and NAFLD being the most prevalent causes. Significant racial and ethnic disparities in the distribution of these risk factors underscore the need for targeted public health interventions. The detailed methodologies employed by the this compound ensure high-quality data collection, making it a robust platform for ongoing and future research into the prevention, early detection, and treatment of cirrhosis and its complications. This technical guide serves as a foundational document for researchers and drug development professionals seeking to leverage the insights generated from this important cohort.

The Pivotal Role of the Cancer Prevention and Research Institute of Texas in Advancing Hepatocellular Carcinoma Research Through the Texas Hepatocellular Carcinoma Consortium

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) represents a significant and growing health concern in Texas, which has the highest incidence of this cancer in the United States. In response to this challenge, the Cancer Prevention and Research Institute of Texas (CPRIT) has played a foundational role in establishing and funding the Texas Hepatocellular Carcinoma Consortium (THCCC). This in-depth guide explores the multifaceted role of CPRIT in enabling the this compound's cutting-edge research, from large-scale funding initiatives to the specific experimental protocols and key scientific discoveries that are paving the way for new prevention and treatment strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this impactful collaboration.

CPRIT's Strategic Investment in HCC Research

CPRIT's commitment to combating HCC in Texas is exemplified by its substantial financial support for the this compound. A cornerstone of this support is a major Multi-Investigator Research Award (MIRA) that has been instrumental in the consortium's establishment and ongoing research efforts.

Quantitative Overview of CPRIT's Core Funding for the this compound

| Grant ID | Award Date | Principal Investigator | Institution | Contracted Amount | Project Title |

| RP150587 | May 20, 2015 | Hashem El-Serag, M.D., M.P.H. | Baylor College of Medicine | $9,771,157 | The Texas Hepatocellular Carcinoma Consortium (this compound) |

This significant investment has enabled the this compound to launch a multi-pronged research program aimed at reducing the burden and mortality of HCC in Texas. The consortium brings together researchers, clinicians, and staff from Baylor College of Medicine, the Veterans Affairs, MD Anderson Cancer Center, UT Southwestern Medical Center, Parkland Health Hospital System in Dallas, and UT San Antonio.

The this compound Research Program: A Five-Project Framework

The CPRIT-funded this compound program is structured around five interconnected projects, each addressing a critical knowledge gap in the prevention and early detection of HCC.

-

Risk Factors of Hepatocellular Carcinoma in Non-alcoholic Fatty Liver Disease (NAFLD): This project leverages Texas VA datasets to create a large NAFLD cohort to identify risk factors for HCC development in this patient population.

-

Metabolic Syndrome and Risk Prediction of Hepatocellular Carcinoma: This initiative focuses on developing and validating risk stratification algorithms to identify patients with cirrhosis who are at high risk for HCC and may benefit from chemoprevention or intensive surveillance.

-

Circadian Disruption and Bile Acids as HCC Risk Factors: This project investigates the molecular pathways through which disruptions in circadian rhythms and altered bile acid metabolism contribute to NAFLD, metabolic syndrome, and ultimately HCC, with the goal of identifying new avenues for chemoprevention.

-

Novel Biomarkers for Hepatocellular Carcinoma: This research aims to discover and validate new blood-based biomarkers for the early detection of HCC.

-

A Comparative Effectiveness Randomized Controlled Trial of Strategies to Increase HCC Surveillance: This project is designed to test the effectiveness of different outreach interventions to improve the rates of HCC surveillance among at-risk patients with cirrhosis.

Quantitative Outcomes of CPRIT-Funded this compound Research

The CPRIT-funded research conducted by the this compound has yielded significant quantitative outcomes that are advancing the understanding of HCC.

This compound Cohort Study: Patient Demographics and HCC Incidence

| Parameter | Value | Source |

| Target Enrollment | 5,000 patients with cirrhosis | [1] |

| Patients in Risk Stratification Model Development | 2,431 | [2] |

| Annual HCC Incidence Rate in Cohort | 1.82% (95% CI: 1.51-2.13) | [3][4] |

| Mean Age of Cohort | 60.1 years | [4] |

| Female Patients | 31.3% | [4] |

Key Findings in HCC Risk Stratification

| Risk Factor | Hazard Ratio (HR) | 95% Confidence Interval (CI) |

| Cured HCV (vs. NAFLD) | 2.04 | 1.24–3.35 |

| Active HCV (vs. NAFLD) | 2.16 | 1.16–4.04 |

| Current Smoking | 1.63 | 1.01–2.63 |

| Overweight/Obesity | 1.79 | 1.08–2.95 |

Performance of a Novel Biomarker: Osteopontin (OPN)

| Parameter | Value |

| Area Under the Curve (AUC) for OPN | 0.903 |

| Sensitivity of OPN | 88.2% |

| Specificity of OPN | 83.3% |

| AUC for AFP (for comparison) | 0.707 |

| AUC for OPN + AFP + AST | 0.941 |

Detailed Experimental Protocols

The research conducted by the this compound is characterized by rigorous and well-defined experimental methodologies.

This compound Prospective Cohort Study Protocol

-

Patient Enrollment: Adult patients with a diagnosis of liver cirrhosis are enrolled from five clinical centers across three cities in Texas. The target enrollment is 5,000 patients.

-

Data and Sample Collection at Baseline:

-

Clinical History: A comprehensive medical history is obtained for each participant.

-

Risk Factor Questionnaires: Standardized questionnaires are administered to collect data on demographics, lifestyle, and environmental exposures.

-

Liver Imaging: Baseline liver imaging data (ultrasound, CT, or MRI) are collected.

-

Laboratory Data: A panel of standard laboratory tests is performed.

-

Biospecimen Collection: Blood samples (plasma, serum, and buffy coat) are collected, processed, and stored for future biomarker analysis.

-

-

Follow-up: Participants are followed up every six months with repeated data and sample collection.

-

Primary Outcome: The primary outcome of the study is the development of HCC, diagnosed based on histological or radiological criteria.

Protocol for Novel Biomarker Discovery and Validation

This protocol follows a phased approach for biomarker development.

-

Discovery Phase (Proteomic Profiling):

-

Plasma samples from a case-control set of patients with HCC and cirrhosis are subjected to in-depth proteomic analysis.

-

Mass spectrometry is used to identify proteins that are differentially expressed between the two groups.

-

-

Validation Phase (Immunoassay):

-

Candidate biomarkers identified in the discovery phase are validated in larger, independent cohorts of patients.

-

Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the candidate biomarker in plasma or serum samples.

-

The diagnostic performance of the biomarker is assessed by calculating the area under the receiver operating characteristic (ROC) curve, sensitivity, and specificity.

-

-

Analytical Design: The study employs a prospective specimen collection, retrospective blinded evaluation design to minimize bias.[5]

Protocol for Development of an HCC Risk Stratification Model

-

Cohort Selection: Data from prospective cohorts of patients with cirrhosis, such as the this compound cohort, are utilized.

-

Predictor Identification: A comprehensive set of potential predictors, including demographic, clinical, and lifestyle factors, are considered.

-

Model Development:

-

An optimal set of predictors with the highest discriminatory ability (C-index) for HCC is identified.

-

The predictors are refitted using competing risk regression to account for events such as death or liver transplantation.

-

-

Performance Evaluation: The predictive performance of the model is evaluated using the area under the ROC curve (AUROC) at different time points (e.g., 1 and 2 years). The model's calibration is also assessed.

-

External Validation: The developed risk index is validated in an independent cohort of patients with cirrhosis to ensure its generalizability.[6][7]

Visualizing Key Pathways and Workflows

Circadian Disruption and Bile Acid Dysregulation in HCC

The following diagram illustrates the proposed signaling pathway linking circadian disruption to the development of HCC, a key area of investigation for the this compound.

Caption: Signaling pathway of circadian disruption in HCC.

Experimental Workflow for Novel Biomarker Discovery

The diagram below outlines the systematic workflow employed by the this compound for the discovery and validation of novel biomarkers for HCC.

Caption: Workflow for novel biomarker discovery in HCC.

The Role of the Texas Collaborative Center for Hepatocellular Cancer (TeCH)

In addition to directly funding the this compound, CPRIT also supports the Texas Collaborative Center for Hepatocellular Cancer (TeCH). TeCH serves as a coordinating center that facilitates and enhances the research collaborations among CPRIT-funded investigators, including those within the this compound. It plays a crucial role in disseminating research findings, organizing symposia, and fostering a collaborative environment to accelerate the translation of research into clinical practice and public health policy, thereby amplifying the impact of CPRIT's investment in HCC research.

Conclusion

The Cancer Prevention and Research Institute of Texas has been a driving force in advancing the fight against hepatocellular carcinoma in Texas through its strategic and substantial support of the Texas Hepatocellular Carcinoma Consortium. By enabling the establishment of a large, prospective cohort of patients with cirrhosis, CPRIT has laid the groundwork for groundbreaking research into HCC risk factors, early detection biomarkers, and preventive strategies. The quantitative outcomes and rigorous experimental protocols detailed in this guide underscore the significant progress made by the this compound under CPRIT's patronage. The discoveries emerging from this collaboration hold immense promise for reducing the burden of HCC in Texas and beyond, offering new hope to patients and providing a powerful model for collaborative cancer research.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Proteomics of hepatocellular carcinoma: serum vimentin as a surrogate marker for small tumors (<or=2 cm) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Risk stratification for hepatocellular cancer among patients with cirrhosis using a hepatic fat polygenic risk score | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Design of the Texas Hepatocellular Carcinoma Consortium Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Risk Stratification Model for Hepatocellular Cancer in Patients With Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Risk Stratification Model for Hepatocellular Cancer in Patients with Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

Texas Hepatocellular Carcinoma Consortium: A Technical Overview of Core Research Initiatives

The Texas Hepatocellular Carcinoma Consortium (THCCC) was established to address the significant burden and mortality of hepatocellular carcinoma (HCC) in Texas, a state with the highest death rate from this cancer in the nation.[1] This technical guide provides an in-depth overview of the this compound's key investigators, participating institutions, and the core scientific endeavors undertaken by the consortium. The research is centered around a large, prospective cohort of patients with cirrhosis, aiming to improve risk stratification, early detection, and prevention of HCC.

Key Investigators and Participating Institutions

The this compound is a multi-institutional collaboration of leading researchers, clinicians, and staff. The consortium's efforts are spearheaded by a distinguished group of principal investigators and supported by a network of major medical and research centers across Texas.

Principal Investigators and Core Leaders:

| Name | Affiliation | Role |

| Hashem B. El-Serag, M.D., M.P.H. | Baylor College of Medicine | Principal Investigator, Administrative Core, Project 2 Lead |

| Fasiha Kanwal, M.D., M.S.H.S. | Baylor College of Medicine | Project 1 Lead |

| Ziding Feng, Ph.D. | MD Anderson Cancer Center | Statistical Coordinating Core (SCC) Lead |

| Jorge A. Marrero, M.D. | UT Southwestern Medical Center | Cohorts & Samples Core (CSC) Lead |

| David Moore, Ph.D. | Baylor College of Medicine | Project 3 Lead |

| Laura Beretta, Ph.D. | MD Anderson Cancer Center | Project 4 Lead |

| Amit Singal, M.D. | UT Southwestern Medical Center | Project 5 Lead |

Participating Institutions:

-

Baylor College of Medicine

-

MD Anderson Cancer Center

-

UT Southwestern Medical Center

-

Parkland Health Hospital System

-

UT San Antonio

-

Michael E. DeBakey VA Medical Center

Core Research Projects and Methodologies

The this compound's research is structured around two central cores—the Cohorts and Samples Core and the Statistical Coordinating Core—and five distinct but integrated research projects.

Experimental Workflow: Cohort and Data Collection

The foundation of the this compound's research is a prospective cohort of over 5,000 patients with cirrhosis recruited from the participating institutions.[2] The general experimental workflow for data and sample collection is as follows:

Experimental Protocol: Cohort Study Design

The this compound employs a prospective cohort study design.[2]

-

Study Population: Adult patients with a diagnosis of liver cirrhosis are enrolled from five clinical centers across three cities in Texas. The target enrollment is 5,000 patients.[2]

-

Data Collection: At enrollment and at each subsequent 6-month follow-up visit, a comprehensive set of data is collected, including clinical history, responses to risk factor questionnaires, liver imaging results, and laboratory data. Blood samples are also collected and banked for biomarker studies.[3]

-

Primary Outcome: The primary outcome of the study is the development of new HCC, which is defined as a case detected at least one month after a baseline assessment that showed no evidence of HCC.[2] The diagnosis of HCC is confirmed through histopathological or radiological criteria.[2]

-

Exposures of Interest: A wide range of potential risk factors are examined, including features of metabolic syndrome (such as obesity, diabetes, and dyslipidemia), established risk factors for HCC (like hepatitis C and B virus infections), and lifestyle factors (such as smoking and alcohol use).[2]

Project 1: Risk Factors of HCC in NAFLD

This project, led by Dr. Fasiha Kanwal, focuses on identifying risk factors for HCC specifically in patients with non-alcoholic fatty liver disease (NAFLD). A key publication from this work, which analyzed data from the this compound and the Houston Veterans Administration Cirrhosis Surveillance Cohort, provided contemporary data on HCC risk across different etiologies of cirrhosis.[4][5][6][7]

Quantitative Data: HCC Incidence and Risk Factors

| Etiology of Cirrhosis | Annual HCC Incidence Rate (%) | Hazard Ratio (HR) vs. NAFLD |

| Cured HCV | 1.71 | 2.04 |

| Alcoholic Liver Disease | 1.32 | Not Statistically Significant |

| NAFLD | 1.24 | 1.00 (Reference) |

Data from Kanwal F, et al. Hepatology. 2023.[4][5][6][7]

| Risk Factor | Hazard Ratio (HR) for HCC |

| Current Smoking | 1.63 |

| Overweight/Obesity | 1.79 |

Data from Kanwal F, et al. Hepatology. 2023.[4][5][6][7]

Project 2: Metabolic Syndrome and Risk Prediction

Led by Dr. Hashem B. El-Serag, this project aims to develop and optimize a risk prediction index for the progression from cirrhosis to HCC, with a particular focus on the role of metabolic syndrome.[8]

Project 3: Circadian Disruption and Bile Acids

Under the leadership of Dr. David Moore, this project investigates the role of circadian disruption and elevated bile acids in increasing the risk of HCC.[8] The proposed research aims to:

-

Examine the ability of a CAR inverse agonist to prevent tumorigenesis in mice with elevated bile acids and experiencing jet lag.[8]

-

Assess the potential for human-specific CAR activators to promote liver cancer in humanized mouse models.[8]

-

Determine the association between elevated serum bile acids, circadian disruption, and the risk of HCC in the human cohort.[8]

Signaling Pathway: Bile Acid Synthesis

Bile acids are synthesized from cholesterol in the liver through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. The classical pathway is the major route for bile acid synthesis.

Project 4: Novel Biomarkers for HCC

This project, led by Dr. Laura Beretta, is focused on the identification and validation of novel blood-based biomarkers for the early detection of HCC. The study utilizes a prospective specimen collection, retrospective blinded evaluation design, where banked blood samples from the cohort are analyzed.[2][3]

Project 5: Randomized Controlled Trial for HCC Surveillance

Led by Dr. Amit Singal, this project is a pragmatic randomized controlled trial designed to compare the effectiveness of different outreach strategies to increase HCC surveillance rates.[8] A key publication from this project demonstrated that mailed outreach invitations significantly improve surveillance rates compared to usual care.[9][10][11][12][13]

Experimental Protocol: Randomized Controlled Trial

-

Study Design: A randomized clinical trial was conducted with 1800 patients with cirrhosis at a large safety-net health system.[10]

-

Intervention Arms: Patients were randomized into three groups:

-

Usual Care: Visit-based screening for HCC.

-

Mailed Outreach: Patients received mailed invitations for a screening ultrasound.

-

Mailed Outreach plus Patient Navigation: In addition to the mailed outreach, patients received support from a patient navigator to address barriers to surveillance.[10]

-

-

Primary Outcome: The primary outcome was the completion of HCC surveillance, defined as receiving an abdominal imaging test every 6 months over an 18-month period.[10]

Quantitative Data: HCC Surveillance Rates

| Intervention Group | HCC Surveillance Completion Rate (%) | Increase vs. Usual Care (%) |

| Usual Care | 7.3 | - |

| Mailed Outreach Alone | 17.8 | 10.5 |

| Mailed Outreach + Navigation | 23.3 | 16.0 |

Data from Halm EA, et al. Hepatology. 2019.[9][10][11][12][13]

This technical guide provides a snapshot of the comprehensive research efforts undertaken by the Texas Hepatocellular Carcinoma Consortium. Through its large-scale prospective cohort study and multifaceted research projects, the this compound is making significant strides in understanding the risk factors for HCC and developing effective strategies for its early detection and prevention.

References

- 1. Texas Hepatocellular Carcinoma Consortium (this compound) | BCM [bcm.edu]

- 2. Design of the Texas Hepatocellular Carcinoma Consortium Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of the Texas Hepatocellular Carcinoma Consortium Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]

- 5. Risk factors for HCC in contemporary cohorts of patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Risk factors for HCC in contemporary cohorts of patients with cirrhosis : Falk Foundation [falkfoundation.org]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. cme.utsouthwestern.edu [cme.utsouthwestern.edu]

- 9. Mailed Outreach Invitations Significantly Improve HCC Surveillance Rates in Patients With Cirrhosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mailed Outreach Invitations Significantly Improve HCC Surveillance Rates in Patients with Cirrhosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mailed Outreach Invitations Significantly Improve HCC Surveillance Rates in Patients With Cirrhosis: A Randomized Clini… [ouci.dntb.gov.ua]

- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 13. researchgate.net [researchgate.net]

Establishing a Prospective Cohort of Cirrhosis Patients for Hepatocellular Carcinoma Research: A Technical Guide

Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive framework for establishing and utilizing a prospective cohort of cirrhosis patients for the study of hepatocellular carcinoma (HCC). This document outlines the core principles of cohort design, detailed experimental methodologies, and data presentation standards to facilitate high-impact research in HCC.

Introduction: The Critical Need for Prospective Cohorts in HCC Research

Hepatocellular carcinoma (HCC) is a primary liver malignancy that frequently develops in the context of liver cirrhosis. The progression from cirrhosis to HCC is a complex process involving genetic, epigenetic, and metabolic alterations. Prospective cohort studies, which follow a defined group of individuals over time, are invaluable for understanding the natural history of this progression, identifying predictive biomarkers, and developing effective surveillance and therapeutic strategies. By collecting longitudinal data and serial biological samples from cirrhosis patients, researchers can capture the dynamic changes that precede and drive HCC development.

Designing and Establishing the Prospective Cohort

A well-designed prospective cohort is the cornerstone of impactful longitudinal research. This section details the key considerations for establishing a robust cirrhosis-to-HCC cohort.

Study Design and Patient Recruitment

The study should be designed as a multicenter, prospective, longitudinal observational study.[1] A large and diverse patient population is crucial for the generalizability of findings.

Inclusion Criteria:

-

Adult patients (aged 18 years and older).

-

Confirmed diagnosis of liver cirrhosis, based on histology, or a combination of clinical, laboratory, and imaging findings.

-

Willingness and ability to provide written informed consent.

Exclusion Criteria:

-

Prior or current diagnosis of HCC or any other primary liver malignancy.

-

Previous liver transplantation.

-

Life expectancy of less than 6 months due to non-liver related conditions.

Recruitment Strategies:

-

Collaboration with hepatology, gastroenterology, and primary care clinics.

-

Patient advocacy group outreach.

-

Clear and culturally sensitive recruitment materials.

Ethical Considerations and Informed Consent

Ethical approval from an Institutional Review Board (IRB) is mandatory before initiating any study-related activities. The informed consent process must be thorough and transparent, ensuring that potential participants fully understand the study's purpose, procedures, potential risks and benefits, and their right to withdraw at any time without penalty.[2][3] A template for an informed consent form can be adapted from resources provided by institutions like the National Cancer Institute.[4]

Data Collection and Follow-up Schedule

A standardized data collection protocol is essential for ensuring data quality and consistency across all participants and sites. Data should be collected at baseline and at regular follow-up intervals.

Baseline Data Collection: A comprehensive baseline assessment should include:

-

Demographics: Age, sex, ethnicity, and socioeconomic status.

-

Medical History: Detailed history of liver disease (etiology, duration), comorbidities, and family history of liver cancer.

-

Lifestyle Factors: Alcohol consumption, smoking history, and dietary habits.

-

Clinical Examination: Physical examination findings, including signs of decompensated cirrhosis.

-

Laboratory Tests: Complete blood count, liver function tests, renal function tests, coagulation profile, and serum alpha-fetoprotein (AFP) levels.

-

Imaging: Abdominal ultrasound or other cross-sectional imaging (CT or MRI).

-

Biological Sample Collection: Whole blood, serum, plasma, urine, and stool samples.

Follow-up Schedule and Procedures: Patients should be followed up every 6 months, in line with current HCC surveillance guidelines.[5][6][7] Follow-up visits should include:

-

Interval medical history and clinical examination.

-

Repeat laboratory tests.

-

Abdominal ultrasound for HCC surveillance.

-

Collection of follow-up biological samples.

A sample data collection form for follow-up events is provided in public resources from organizations like the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK).[8]

Cohort Workflow

The overall workflow for establishing and managing the prospective cohort is depicted below.

Key Research Areas and Experimental Protocols

The established cohort will serve as a valuable resource for a wide range of HCC research. This section outlines key research areas and provides detailed experimental protocols.

Biomarker Discovery for Early HCC Detection

A major goal of the cohort is to identify non-invasive biomarkers for the early detection of HCC in cirrhosis patients. Metabolomics and lipidomics have emerged as powerful tools for this purpose.[9]

Objective: To identify and quantify metabolites in the serum of cirrhosis patients that are predictive of HCC development.

Methodology:

-

Sample Preparation:

-

Thaw frozen serum samples on ice.

-

Precipitate proteins by adding a cold solvent mixture (e.g., methanol).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the metabolites.

-

Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS analysis.[10]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11][12]

-

Chromatographic Separation: Employ a reversed-phase or HILIC column to separate the metabolites based on their physicochemical properties. A typical gradient involves water and acetonitrile with a small percentage of formic acid.

-

Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.[11] Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both full scan MS and MS/MS fragmentation data for metabolite identification.[11]

-

-

Data Analysis:

-

Data Preprocessing: Use software such as XCMS for peak picking, retention time correction, and peak alignment.

-

Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) and authentic standards.

-

Statistical Analysis: Employ univariate and multivariate statistical methods (e.g., t-tests, ANOVA, principal component analysis (PCA), and partial least squares-discriminant analysis (PLS-DA)) to identify metabolites that are significantly different between patients who develop HCC and those who do not.

-

Biomarker Panel Development: Use machine learning algorithms to build a predictive model based on a panel of identified metabolite biomarkers. Evaluate the performance of the model using receiver operating characteristic (ROC) curve analysis.[13][14]

-

Several studies have identified promising metabolite-based biomarker panels for HCC detection. The performance of these panels, as measured by the area under the receiver operating characteristic curve (AUROC), sensitivity, and specificity, is summarized in the table below.

| Biomarker Panel | AUROC | Sensitivity | Specificity | Reference |

| 11 Metabolites + 3 Clinical Covariates | > AFP | Not Reported | Not Reported | [4] |

| 9-Biomarker Panel (P9) | Improved prediction by 4.8% (1 yr) & 2.7% (2 yr) over clinical model with AFP | Not Reported | Not Reported | [15][16] |

| Glycholic acid, Glycodeoxycholic acid, etc. | Confirmed significant differences | Not Reported | Not Reported | [2] |

| PIVKA-II | 0.908 | 86.9% | 83.7% | [17] |

Genomic and Transcriptomic Analysis of Liver Tissue

For patients who undergo liver biopsy for clinical indications or at the time of HCC diagnosis, tissue samples provide a unique opportunity to investigate the molecular landscape of HCC development.

Objective: To identify somatic mutations and copy number variations in the tumor and adjacent cirrhotic tissue.

Methodology:

-

DNA Extraction: Isolate genomic DNA from fresh-frozen or FFPE liver tissue and a matched normal sample (e.g., whole blood).

-

Library Preparation:

-

Fragment the genomic DNA to a size of 150-200 bp.

-

Ligate adapters to the DNA fragments.

-

Perform exome capture using a commercially available kit to enrich for the coding regions of the genome.

-

Amplify the captured DNA library.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Align the sequencing reads to the human reference genome.

-

Call somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the tumor and normal sequences.

-

Identify somatic copy number alterations (SCNAs).

-

Annotate the identified variants to determine their potential functional impact.

-

Detailed protocols for WES of tumor samples are available from various sources.[9][15]

Objective: To profile the transcriptome of the tumor and adjacent cirrhotic tissue to identify differentially expressed genes and dysregulated pathways.

Methodology:

-

RNA Extraction: Extract total RNA from fresh-frozen liver tissue.[16][18] It is critical to minimize RNA degradation during this process.

-

Library Preparation:

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the human reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between tumor and adjacent tissue.

-

Perform pathway and gene set enrichment analysis to identify dysregulated biological processes.

-

The Cancer Genome Atlas (TCGA) provides a wealth of publicly available genomic and transcriptomic data from HCC patients that can be used for comparative analysis.[17][20]

Signaling Pathways in HCC Development

Understanding the signaling pathways that are dysregulated during the transition from cirrhosis to HCC is crucial for identifying therapeutic targets. The following pathways are frequently implicated in hepatocarcinogenesis.

Aberrant activation of the Wnt/β-catenin pathway is a common event in HCC, often driven by mutations in CTNNB1 (the gene encoding β-catenin).[4] This leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation, survival, and stemness.[4][16]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[21] Its hyperactivation is frequently observed in HCC and is associated with a poor prognosis.[22] This pathway can be activated by various growth factors and cytokines.

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a dual role in liver disease. In the context of cirrhosis, it is a potent pro-fibrotic factor.[3][23][24] In advanced HCC, it can promote tumor progression, invasion, and metastasis.

Data Presentation and Dissemination

The wealth of data generated from the prospective cohort should be presented in a clear and standardized manner to facilitate interpretation and comparison with other studies.

Annual Incidence of HCC in Cirrhosis Patients

The annual incidence of HCC in cirrhosis varies by etiology. The following table summarizes data from recent prospective cohort studies.

| Etiology of Cirrhosis | Annual HCC Incidence Rate (%) | 95% Confidence Interval | Reference |

| All Etiologies | 2.4 | 1.8 - 3.1 | [22][23] |

| Hepatitis C Virus (HCV) | 3.02 | 2.04 - 4.26 | [22][23] |

| Alcohol-Related Liver Disease (ALD) | 2.69 | 1.37 - 4.6 | [22][23] |

| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | 2.06 | 1.01 - 3.61 | [22][23] |

| Hepatitis B Virus (HBV) | 1.08 | 0 - 8 | [22] |

| Autoimmune Hepatitis | 0.69 | 0.02 - 3.22 | [22] |

| Cholestatic Liver Disease | 1.78 | 0.37 - 4.74 | [22] |

| Viral Hepatitis (Swedish Cohort) | 4.1 | 3.8 - 4.5 | |

| ALD (Swedish Cohort) | 1.5 | 1.3 - 1.6 |

Dissemination of Findings

The results of the research should be disseminated through publications in peer-reviewed journals and presentations at scientific conferences. Adherence to reporting guidelines such as STROBE (Strengthening the Reporting of Observational Studies in Epidemiology) is recommended to ensure transparency and completeness of reporting.

Conclusion

Establishing a prospective cohort of cirrhosis patients is a significant undertaking that requires careful planning, substantial resources, and a multidisciplinary team. However, the potential scientific and clinical rewards are immense. Such a cohort will provide invaluable insights into the pathogenesis of HCC, lead to the development of novel biomarkers for early detection and risk stratification, and ultimately, improve the outcomes for patients with cirrhosis and HCC. This technical guide provides a roadmap for researchers and drug development professionals to embark on this important endeavor.

References

- 1. bmjopen-bmj-com.bibliotheek.ehb.be [bmjopen-bmj-com.bibliotheek.ehb.be]

- 2. WMA Declaration of Helsinki – Ethical Principles for Medical Research Involving Human Participants – WMA – The World Medical Association [wma.net]

- 3. Targeting TGF-β signaling for the treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. dovepress.com [dovepress.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. google.com [google.com]

- 14. portal.gdc.cancer.gov [portal.gdc.cancer.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

Texas Hepatocellular Carcinoma Consortium: A Technical Guide to Long-Term Objectives in HCC Research

Foreword: This technical guide provides an in-depth overview of the long-term objectives and research framework of the Texas Hepatocellular Carcinoma Consortium (THCCC). The consortium was established to address the high incidence and mortality rates of hepatocellular carcinoma (HCC) in Texas, which are the highest in the United States.[1][2] The primary, overarching goal of the this compound is to reduce HCC-related incidence and mortality in Texas by the year 2030.[3] This document details the consortium's multi-pronged approach, encompassing epidemiological studies, biomarker discovery, and clinical interventions, designed for an audience of researchers, scientists, and drug development professionals.

Overarching Strategic Vision and Long-Term Objectives

The fundamental mission of the this compound is to diminish the burden of HCC in Texas through cutting-edge, collaborative research.[2][4] The consortium's long-term strategy is built upon two primary pillars:

-

Primary Prevention and Risk Stratification: To identify and characterize high-risk populations for HCC is a cornerstone of the this compound's prevention strategy.[4] A key long-term objective is the development and validation of robust risk stratification algorithms. These algorithms will be based on a comprehensive set of demographic, clinical, molecular, and epidemiological profiles to pinpoint patients with cirrhosis who would most benefit from chemoprevention or intensified surveillance.[1][5]

-

Early Detection and Biomarker Development: The consortium aims to improve early detection of HCC through the identification and validation of novel blood-based biomarkers.[1][5] The goal is to develop biomarkers that can accurately detect HCC at an early stage when curative therapies are most effective.[6]

Organizational Structure and Research Framework

To achieve its long-term objectives, the this compound has established a collaborative infrastructure comprising several cores and research projects. This structure facilitates a multidisciplinary approach to HCC research, from patient cohort management to data analysis and clinical application.

Quantitative Data Summary

The this compound's research is grounded in the prospective collection and analysis of data from a large, diverse cohort of patients with cirrhosis. The following tables summarize key quantitative aspects of their work.

| Table 1: this compound Prospective Cohort Study Design | |

| Target Enrollment | 5,000 adult patients with liver cirrhosis[1][2] |

| Recruitment Centers | 5 clinical centers across 3 cities in Texas[1][2] |

| Primary Outcome | Development of new hepatocellular carcinoma[1][2] |

| Follow-up Frequency | Every 6 months[1][2] |

| Table 2: Characteristics of the this compound Risk Stratification Model Development Cohort | |

| Number of Patients | 2,520[7] |

| Mean Age | 60 years[7] |

| Female | 31%[7] |

| Etiology of Cirrhosis | |

| Cured Hepatitis C | 24%[7] |

| Alcoholic Liver Disease | 19%[7] |

| Nonalcoholic Fatty Liver Disease | 28%[7] |

| Table 3: Performance of the this compound HCC Risk Stratification Model | |

| C-index in Development Cohort | 0.77 (95% CI, 0.73–0.81)[7] |

| Area Under the Curve (AUC) in Development Cohort | |

| 1-year | 0.78 (95% CI, 0.71–0.85)[7] |

| 2-year | 0.78 (95% CI, 0.73–0.82)[7] |

| 3-year | 0.75 (95% CI, 0.70, 0.80)[7] |

| AUC in External Validation Cohort (2-year) | 0.70[7] |

Experimental Protocols

The this compound employs a range of methodologies across its research projects. Below are detailed descriptions of the key experimental protocols.

Prospective Cohort Study Protocol

The foundation of the this compound's research is a large-scale, prospective cohort study of patients with cirrhosis.

-

Eligibility Criteria: Adult patients with a diagnosis of liver cirrhosis based on histology, radiology, liver elastography, or serum biomarkers are eligible for enrollment. Patients with hepatic decompensation, a history of HCC, or other active primary cancers (excluding non-melanoma skin cancer) are excluded.[1]

-

Data Collection: At enrollment and at each 6-month follow-up visit, a comprehensive set of data is collected, including:

-

Clinical History: Detailed medical history and physical examination findings.

-

Risk Factor Questionnaires: Standardized questionnaires to capture information on demographic, lifestyle, and environmental risk factors.

-

Liver Imaging: Standard-of-care liver imaging, such as ultrasound, CT, or MRI.

-

Laboratory Data: A panel of standard and specialized laboratory tests.

-

Biospecimens: Blood samples are collected for banking and future biomarker analysis.[1][2]

-

-

Follow-up: Participants are followed until the development of HCC, death, or the end of the study period.[1]

Biomarker Discovery and Validation Protocol

The this compound follows a phased approach for biomarker research, consistent with early detection research network guidelines.

-

Study Design: A prospective specimen collection, retrospective blinded evaluation design is utilized.[1][2]

-

Case-Control Selection: For initial biomarker panel development and validation, a case-control design is employed, with a planned selection of 150 HCC cases and 300 matched controls.[1]

-

Biomarker Analysis: Banked blood samples are used to test for a variety of candidate biomarkers, including proteins, nucleic acids, and metabolites. The specific assays used will depend on the biomarkers being investigated.

Project 5: Randomized Controlled Trial Protocol

Project 5 is a pragmatic, randomized controlled trial designed to evaluate the effectiveness of outreach strategies to increase HCC surveillance.

-

Study Population: 3,000 patients with documented or unrecognized cirrhosis from three healthcare systems in Texas.[3]

-

Randomization: Patients are randomized to one of two arms:

-

Primary Outcome: Completion of the HCC surveillance process, defined as receiving surveillance imaging and alpha-fetoprotein testing at 6-month intervals.[3]

Key Signaling Pathways and Experimental Workflows

A key area of investigation for the this compound is the role of metabolic dysregulation and circadian disruption in HCC development. The following diagrams illustrate the experimental workflow for their cohort study and a key signaling pathway under investigation.

Signaling Pathway: Circadian Disruption, Bile Acids, and HCC

Project 3 of the this compound investigates the link between circadian disruption, bile acid metabolism, and HCC. Research has shown that chronic jet lag can induce NAFLD-related HCC in mouse models.[8] This process involves the dysregulation of nuclear receptors that control bile acid homeostasis, particularly the farnesoid X receptor (FXR) and the constitutive androstane receptor (CAR).[9]

Conclusion

The Texas Hepatocellular Carcinoma Consortium has established a comprehensive and ambitious long-term research agenda to combat the rising tide of HCC in Texas. Through a combination of large-scale prospective cohort studies, innovative biomarker discovery, and pragmatic clinical trials, the this compound is poised to make significant contributions to the primary prevention, early detection, and ultimately, the reduction of mortality from this devastating disease. The findings from the consortium's research will be critical for informing clinical practice and public health policy in Texas and beyond.

References

- 1. Design of the Texas Hepatocellular Carcinoma Consortium Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of the Texas Hepatocellular Carcinoma Consortium Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Texas Hepatocellular Carcinoma Consortium (this compound) | BCM [bcm.edu]

- 5. cme.utsouthwestern.edu [cme.utsouthwestern.edu]

- 6. Biomarkers for the Early Detection of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Risk Stratification Model for Hepatocellular Cancer in Patients with Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Circadian Dysfunction Induces NAFLD-Related Human Liver Cancer in a Mo" by Jennifer Padilla, Noha M Osman et al. [digitalcommons.library.tmc.edu]

- 9. escholarship.org [escholarship.org]

The Convergence of Metabolic Disease and Liver Cancer: Insights from Taiwanese Cohort Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Impact of Metabolic Syndrome on Hepatocellular Carcinoma Development.

The rising prevalence of metabolic syndrome presents a significant and growing risk factor for the development of hepatocellular carcinoma (HCC), the most common form of liver cancer. This guide synthesizes findings from major Taiwanese cohort studies to provide a detailed examination of the epidemiological links, underlying molecular pathways, and methodological approaches used to investigate this critical public health issue. While a specific "THCCC study" was not identified in the public domain, this whitepaper draws upon substantial research from Taiwan, a region with a high prevalence of chronic liver disease, to illuminate the impact of metabolic syndrome on HCC.

Data Presentation: Quantitative Insights from Taiwanese Cohorts

The following tables summarize key data from large-scale cohort studies in Taiwan, offering a quantitative perspective on the association between metabolic syndrome and HCC.

Table 1: Clinical Characteristics of Hepatocellular Carcinoma Patients in Taiwan by Viral Hepatitis Status.

This table presents a comparative analysis of clinical features among 3,843 HCC patients from the Taiwan Liver Cancer Network (TLCN), categorized by their viral hepatitis status. Notably, patients with non-B, non-C HCC (NBNC-HCC) exhibit a higher association with metabolic risk factors.

| Characteristic | HBV-HCC (n=2,153) | HCV-HCC (n=969) | B+C-HCC (n=310) | NBNC-HCC (n=411) |

| Percentage of Total HCC Cases | 56.02% | 25.21% | 8.07% | 10.69% |

| Cirrhosis Incidence | 42.45% | 52.22% | 53.55% | 24.57% |

| Echography-detected Fatty Liver | Associated | Associated | Associated | Significantly Associated |

| History of Diabetes Mellitus | Associated | Associated | Associated | Significantly Associated |

| High Serum Triglycerides (>160 mg/dL) | Associated | Associated | Associated | Significantly Associated |

Data adapted from a retrospective multicenter cohort study in Taiwan[1].

Table 2: Impact of Metabolic Risk Factors on HCC Development in Male Chronic Hepatitis B Carriers in Taiwan.

This table details the findings from a large cohort study of 1,690 male Taiwanese civil servants with chronic hepatitis B infection, followed for a median of 19 years. The data clearly demonstrates a dose-dependent relationship between the number of metabolic risk factors and the cumulative incidence and hazard ratio for developing HCC[2].

| Number of Metabolic Risk Factors* | 10-Year Cumulative HCC Incidence | Adjusted Hazard Ratio (95% CI) |

| Low Metabolic Risk Profile | 4.83% | (Reference) |

| 3 or More Metabolic Risk Factors | 13.60% | 2.32 (1.18-4.54) |

| Smokers with No Metabolic Risk Factors | 3.87% | (Reference) |

| Smokers with 3 or More Metabolic Risk Factors | 25.0% | 5.06 (2.23-11.47) |

*Metabolic risk factors included obesity, diabetes, hypertriglyceridemia, and high blood pressure[2].

Experimental Protocols: Methodologies for Cohort-Based Research

The insights presented above are the result of rigorous, long-term observational studies. The following outlines the typical experimental protocols employed in such cohort studies investigating the link between metabolic syndrome and HCC.

Cohort Assembly and Participant Recruitment

-

Study Population: Large, well-defined populations are enrolled, such as the male Taiwanese civil servants who underwent routine physical examinations between 1989 and 1992[2].

-

Inclusion/Exclusion Criteria: Specific criteria are established for participant inclusion. For instance, studies may focus on individuals with chronic hepatitis B or C infection, or those without viral hepatitis (NBNC)[1][2]. Exclusion criteria often include a prior history of cancer at baseline.

-

Informed Consent: All participants provide written informed consent for the use of their data and biological samples for research purposes.

Data Collection and Baseline Assessment

-

Questionnaires and Interviews: Detailed information on demographics, lifestyle factors (e.g., smoking, alcohol consumption), and medical history is collected through structured questionnaires and interviews.

-

Physical Examinations: Anthropometric measurements (e.g., height, weight, waist circumference) and blood pressure readings are systematically recorded.

-

Biospecimen Collection: Blood and urine samples are collected from participants. These samples are processed and stored in biobanks for subsequent analysis of biochemical markers and viral status.

Laboratory Procedures

-

Serological and Virological Markers: Serum samples are tested for hepatitis B surface antigen (HBsAg), antibodies to hepatitis C virus (anti-HCV), and HBV DNA levels to determine viral hepatitis status[1].

-

Biochemical Profiling: A comprehensive panel of biochemical tests is performed, including liver function tests (e.g., ALT, AST), renal function tests, and metabolic profiles (e.g., fasting glucose, triglycerides, cholesterol).

-

Histopathological Examination: In cases where liver tissue is available from biopsies or surgical resections, histopathological analysis is conducted to confirm HCC diagnosis and assess underlying liver pathology, such as steatosis and fibrosis[1].

Follow-up and Outcome Ascertainment

-

Long-term Follow-up: Participants are followed over extended periods, often for decades, to monitor for the development of clinical outcomes.

-

Data Linkage: Follow-up data on morbidity and mortality is often obtained through linkage to national health databases, such as cancer and death registries.

-

Outcome Definition: The primary outcome is typically the incidence of HCC, which is diagnosed based on established clinical criteria, including imaging and/or histopathology[1]. Liver-related mortality is also a key outcome in many studies[2].

Statistical Analysis

-

Descriptive Statistics: Baseline characteristics of the study population are summarized using descriptive statistics.

-

Incidence Rate Calculation: The incidence rates of HCC are calculated for different subgroups based on the presence or absence of metabolic syndrome and its components.

-

Cox Proportional Hazards Models: To assess the association between metabolic risk factors and the risk of HCC, Cox proportional hazards models are used to calculate hazard ratios (HRs) and their 95% confidence intervals (CIs), adjusting for potential confounding factors[2].

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in metabolic syndrome-driven HCC and a typical experimental workflow for a cohort study.

Caption: Signaling pathways linking metabolic syndrome to HCC.

Caption: A typical experimental workflow for a cohort study.

References

- 1. Metabolic risk factors are associated with non‐hepatitis B non‐hepatitis C hepatocellular carcinoma in Taiwan, an endemic area of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Metabolic Risk Factors on Risk of Hepatocellular Carcinoma and Liver-Related Death in Men With Chronic Hepatitis B: A Large Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic epidemiology of Hepatitis C virus (HCV)-related hepatocellular carcinoma (HCC) with a focus on studies conducted within the Taiwanese research landscape. While the prominent "Texas Hepatocellular Carcinoma Consortium (THCCC)" is a key research group, this document centers on the significant genetic and epidemiological research emerging from Taiwan, a region with a high prevalence of HCV and a robust history of HCC research.[1][2][3] This guide synthesizes findings from recent large-scale genomic studies, details common experimental protocols, and visualizes key biological and methodological frameworks relevant to the field.

Introduction: The Burden of HCV-Related HCC in Taiwan

Hepatocellular carcinoma represents a significant public health challenge in Taiwan, with chronic hepatitis C virus infection being a primary etiological agent.[4][5] HCV is associated with over 30% of HCC cases in the region, where genotype 1b is the most prevalent viral strain.[3][6] The progression from chronic HCV infection to cirrhosis and ultimately HCC is a multi-step process influenced by a complex interplay of viral, environmental, and host genetic factors.[7] Understanding the host genetic variants that predispose individuals with HCV to develop HCC is critical for risk stratification, early detection, and the development of targeted therapies.

Recent advances in genomic technologies, particularly genome-wide association studies (GWAS), have enabled researchers to identify specific genetic loci associated with an increased risk of HCC in the Taiwanese population. These studies provide invaluable insights into the molecular underpinnings of hepatocarcinogenesis.

Genetic Susceptibility to HCC in the Taiwanese Population

Large-scale GWAS conducted in Taiwan have identified several single nucleotide polymorphisms (SNVs) associated with HCC risk. While many studies include a mixed etiology of HBV, HCV, and non-viral cases, they provide the most robust data currently available for this specific population.

A landmark 2023 GWAS involving 2,836 HCC cases (including 707 HCV-positive patients) and 134,549 controls from Taiwan identified 13 novel loci associated with HCC.[8] The findings highlight genes involved in liver fibrosis, metabolic pathways, and other oncogenic processes.

Table 1: Selected Novel Loci Associated with HCC in a Taiwanese GWAS

| SNP ID (SNV) | Chromosome | Nearest Gene | P-value |

| rs760309907 | 1 | FAM66C | 1.10 × 10⁻¹⁰ |

| rs145323223 | 2 | LINC01524 | 1.29 × 10⁻⁸ |

| rs117887343 | 3 | SYNPR | 1.94 × 10⁻⁸ |

| rs78888031 | 4 | LINC01206 | 1.84 × 10⁻⁸ |

| rs11457839 | 6 | HLA-DQA1 | 2.19 × 10⁻¹⁹ |

| rs140306138 | 8 | LINC01574 | 1.63 × 10⁻⁸ |

| rs149931390 | 11 | LINC02691 | 4.31 × 10⁻⁹ |

| rs75038779 | 12 | METTL21B | 4.30 × 10⁻⁹ |

| rs112804551 | 13 | LINC00511 | 1.90 × 10⁻⁸ |

| rs117604313 | 15 | C15orf58 | 4.88 × 10⁻⁹ |

| rs77249419 | 17 | LINC02089 | 2.22 × 10⁻⁸ |

| rs78005370 | 19 | ZNF572 | 2.08 × 10⁻⁸ |

| rs142433301 | 22 | LINC01449 | 1.48 × 10⁻⁸ |

Source: Adapted from Liu, T.Y., et al. (2023). Identification of 13 Novel Loci in a Genome-Wide Association Study on Taiwanese with Hepatocellular Carcinoma.[8] Note: The study cohort included patients with various HCC etiologies; these results represent overall associations within the Taiwanese population.

Experimental Protocols: A Methodological Framework

The identification of risk-associated genetic variants relies on robust and well-defined experimental and analytical methodologies. The protocols outlined below are representative of those used in recent large-scale genetic epidemiology studies of HCC in Taiwan.[8][9]

3.1 Study Design and Cohort Selection A case-control study design is standard for GWAS in this field.[8]

-

Cases: Patients with a confirmed diagnosis of hepatocellular carcinoma are recruited from major medical centers. Diagnosis is typically confirmed through histological analysis or established radiological criteria. In studies focusing on HCV-related HCC, cases are seropositive for anti-HCV antibodies and HCV RNA.

-

Controls: Controls are selected from a large, population-based biobank, such as the Taiwan Biobank. They are individuals without a history of HCC. For specific analysis of HCV-related HCC, controls would also be HCV-positive but without HCC to ensure that identified variants are associated with cancer progression rather than susceptibility to infection.

3.2 Genotyping, Imputation, and Quality Control

-

DNA Extraction: Genomic DNA is extracted from peripheral blood samples collected from all participants.

-

Genotyping: High-throughput genotyping is performed using commercially available SNP microarrays, such as the Axiom Genome-Wide TWB 2.0 Array Plate, which is designed for the Taiwanese population.[9]

-

Quality Control (QC): Rigorous QC is applied to both samples and SNVs. Sample-based QC involves removing individuals with low call rates. SNV-based QC includes filtering out variants with a low minor allele frequency (MAF), a high missingness rate, and significant deviation from Hardy-Weinberg equilibrium (HWE) in the control group.

-

Imputation: To increase genomic coverage, genotypes of unmeasured SNVs are statistically inferred using imputation. This is performed with software like Beagle, referencing a population-specific panel (e.g., 1000 Genomes Project).[9]

3.3 Statistical Analysis

-

Association Testing: The association between each SNV and HCC risk is typically tested using logistic regression analysis, adjusting for potential confounders such as age, sex, and genetic ancestry (derived from principal component analysis).

-

Significance Threshold: A genome-wide significance threshold (typically P < 5 × 10⁻⁸) is used to account for the large number of tests performed.

-

Replication: Promising associations are often validated in an independent replication cohort to confirm the findings.

Visualizations: Workflows and Pathways

4.1 Experimental and Analytical Workflow The following diagram illustrates a typical workflow for a genome-wide association study aimed at identifying genetic risk factors for HCC.

4.2 Key Signaling Pathway in HCV-Related HCC The Wnt/β-catenin signaling pathway is frequently dysregulated in HCC. HCV proteins can activate this pathway, leading to the transcription of genes that promote cell proliferation, survival, and differentiation, thereby contributing to tumorigenesis.

Conclusion and Future Directions

The genetic epidemiology of HCV-related HCC in the Taiwanese population is a dynamic field of research. Large-scale genomic studies have successfully identified novel susceptibility loci, paving the way for a deeper understanding of hepatocarcinogenesis. The methodologies employed in these studies, from cohort design to advanced statistical analysis, provide a robust framework for future investigations.

Future work should aim to replicate these findings in diverse populations and functionally characterize the identified risk variants to elucidate their precise biological mechanisms. The integration of genetic risk markers with clinical and viral factors could lead to the development of sophisticated polygenic risk scores (PRS) to more accurately identify HCV-infected individuals at the highest risk of developing HCC, enabling personalized surveillance and intervention strategies.[4][8]

References

- 1. Texas Hepatocellular Carcinoma Consortium (this compound) | BCM [bcm.edu]

- 2. cme.utsouthwestern.edu [cme.utsouthwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. Genetic Susceptibility to Hepatocellular Carcinoma in Patients with Chronic Hepatitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viral etiology of hepatocellular carcinoma and HCV genotypes in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Host genetic factors associated with hepatocellular carcinoma in patients with hepatitis C virus infection: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 13 Novel Loci in a Genome-Wide Association Study on Taiwanese with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hepatocellular Carcinoma Study - NCI [cancer.gov]

The Texas Collaborative Center for Hepatocellular Cancer (TeCH): A Catalyst for Liver Cancer Research and Innovation in Texas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Texas bears a significant burden of hepatocellular carcinoma (HCC), the most common type of liver cancer, with incidence and mortality rates that are among the highest in the United States.[1] In response to this pressing public health issue, the Cancer Prevention and Research Institute of Texas (CPRIT) has funded the Texas Collaborative Center for Hepatocellular Cancer (TeCH) .[2][3] Established at Baylor College of Medicine, TeCH serves as a central hub to foster collaboration among scientists, clinicians, and community stakeholders across Texas with the overarching goal of reducing HCC mortality.[3] This technical guide provides a comprehensive overview of TeCH's significance, its operational framework, key research priorities, and the experimental methodologies central to advancing the fight against liver cancer in Texas.

The Strategic Importance of TeCH

The establishment of TeCH is a direct response to the escalating HCC crisis in Texas, which is fueled by a high prevalence of risk factors including nonalcoholic fatty liver disease (NAFLD), viral hepatitis, and alcohol-associated liver disease.[1] TeCH's mission is to accelerate the translation of scientific discoveries into clinical practice and public health interventions. The center aims to achieve this by connecting researchers, facilitating data and biospecimen sharing, and promoting a multidisciplinary approach to HCC research.[2][3]

Organizational Structure and Funding

TeCH's operational framework is designed to support a collaborative and multi-pronged approach to HCC research. The center is structured into several cores and committees, each with a specific focus.

TeCH Organizational Cores and Committees:

| Core/Committee | Function |

| Administrative Core | Provides organizational and logistical support for all TeCH activities. |

| Steering Committee | Guides the overall strategic direction and priorities of the center. |

| Data and Biospecimen Core | Facilitates the sharing of clinical data and biological samples among researchers. |

| Scientific Committee | Reviews and promotes innovative research projects and collaborations. |

| Clinical Network Committee | Engages healthcare providers and systems to implement research findings into clinical practice. |

| Community Outreach Committee | Disseminates information and raises awareness about HCC prevention and early detection among the public. |

TeCH is primarily funded by a significant investment from CPRIT, underscoring the state's commitment to combating liver cancer.

CPRIT Funding for TeCH:

| Grant ID | Title | Program | Award Mechanism | Institution | Principal Investigator | Cancer Sites | Contracted Amount | Awarded On |

| RP190641 | The Texas Collaborative Center for Hepatocellular Cancer | Academic Research | Collaborative Action Program to Reduce Liver Cancer Mortality in Texas: Collaborative Action Center | Baylor College of Medicine | Hashem El-Serag | Gallbladder, Liver and Intrahepatic Bile Duct | $3,000,000 | August 21, 2019 |

Core Research Areas and Experimental Protocols

TeCH's research priorities are aligned with the major drivers of HCC in Texas. The center supports a wide range of research, from basic science to clinical and translational studies, focusing on prevention, early detection, and novel therapeutic strategies. While specific, detailed experimental protocols are proprietary to individual research labs, this guide outlines common and key methodologies employed in HCC research within the TeCH network and the broader Texas research community.

Key Research Focus Areas:

-

NAFLD/NASH-Associated HCC: Investigating the molecular mechanisms by which obesity, diabetes, and metabolic syndrome contribute to the development of HCC.

-

Viral Hepatitis and HCC: Studying the pathogenesis of hepatitis B and C-related liver cancer and developing strategies for prevention and treatment.

-

Alcohol-Associated Liver Disease and HCC: Elucidating the pathways through which chronic alcohol consumption promotes liver cancer.

-

Tumor Microenvironment: Characterizing the complex interplay between cancer cells, immune cells, and stromal components in the liver to identify new therapeutic targets.[4]

-

Biomarker Discovery: Identifying novel molecular and imaging biomarkers for the early detection and prognosis of HCC.

Representative Experimental Protocols:

1. Cell Line Culture and Functional Assays:

-

Cell Lines: Commonly used human HCC cell lines include HepG2, Huh7, Hep3B, and SNU-423.[5][6]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10-15% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Proliferation Assays: Cell proliferation can be measured using MTT or WST-1 assays, or by direct cell counting.

-

Migration and Invasion Assays: Transwell assays are used to assess the migratory and invasive potential of HCC cells.[7]

-

Apoptosis Assays: Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide staining.

2. Molecular Biology Techniques:

-

Western Blotting: Used to determine the expression levels of specific proteins in cell lysates or tissue samples. This involves protein extraction, SDS-PAGE, transfer to a membrane, and incubation with primary and secondary antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of specific genes. This involves RNA extraction, reverse transcription to cDNA, and PCR with gene-specific primers.

-

Immunohistochemistry (IHC): To visualize the expression and localization of proteins in tissue sections. This technique is crucial for validating findings from cell culture and for studying the tumor microenvironment.

3. In Vivo Models:

-

Xenograft Models: Human HCC cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice, SCID mice) to study tumor growth and response to therapy.

-

Genetically Engineered Mouse Models (GEMMs): Mice with specific genetic alterations that predispose them to developing HCC are used to study the molecular pathogenesis of the disease.

Key Signaling Pathways in HCC Research

The development and progression of HCC are driven by the dysregulation of multiple signaling pathways. Research within the TeCH network and collaborating institutions in Texas is focused on understanding these pathways to identify novel therapeutic targets.

Diagram of Key Signaling Pathways in HCC:

Caption: Major signaling pathways implicated in hepatocellular carcinoma pathogenesis.

Experimental Workflow for Preclinical Drug Testing

The development of new therapies for HCC relies on a systematic preclinical testing workflow to evaluate efficacy and toxicity before moving to clinical trials.

Diagram of a Preclinical Drug Testing Workflow:

References

- 1. Frontiers | The Texas collaborative center for hepatocellular cancer: Reducing liver cancer mortality in Texas through coordination, collaboration and advocacy [frontiersin.org]

- 2. Hepatocellular Carcinoma (HCC) SPORE Research | MD Anderson Cancer Center [mdanderson.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. MD Anderson Cancer Center SPORE in Hepatocellular Carcinoma - NCI [dctd.cancer.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. EIF2B4 promotes hepatocellular carcinoma progression and immune evasion by driving STAT3 translation via a GEF-dependent mechanism | springermedizin.de [springermedizin.de]

- 7. google.com [google.com]

Methodological & Application

Application Notes and Protocols for Prospective Coh-ort Analysis of Hepatocellular Carcinoma (THCCC Study Design)

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the study design and key experimental methodologies for a prospective cohort analysis of Hepatocellular Carcinoma (HCC), drawing from the principles of studies like the Texas Hepatocellular Carcinoma Consortium (THCCC). This document is intended to guide researchers in designing and implementing similar cohort studies for biomarker discovery and risk stratification in HCC.

Study Design: Prospective Cohort Analysis of HCC